4-Ethoxy-2-hydrazinylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4-ethoxypyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
BPBGJLMWSPBALE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)NN |
Origin of Product |
United States |
Heterobifunctional Linkers Containing an Aldehyde or Ketone:
A straightforward method involves the use of heterobifunctional linkers that contain a carbonyl group and a second, different reactive group. For instance, a linker with an aldehyde on one end and a maleimide (B117702) on the other can be used to first react with the hydrazinyl group of 4-ethoxy-2-hydrazinylpyrimidine to form a stable hydrazone. The maleimide-functionalized pyrimidine (B1678525) derivative can then be selectively reacted with a molecule containing a thiol (sulfhydryl) group, such as a cysteine residue in a peptide or protein. nih.govthermofisher.com This sequential approach minimizes unwanted side reactions and allows for the precise construction of well-defined conjugates. aatbio.com
Similarly, linkers containing a carbonyl group and an NHS ester can be employed. The NHS ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins. iris-biotech.de The reaction would again proceed in a two-step manner: formation of the hydrazone followed by the reaction of the NHS ester with an amine-containing molecule. korambiotech.com
Homobifunctional Linkers:
While less common for creating defined heteroconjugates, homobifunctional linkers containing two carbonyl groups could be used to dimerize 4-ethoxy-2-hydrazinylpyrimidine or to link it to other hydrazine-containing molecules. Conversely, homobifunctional hydrazide linkers, such as adipic acid dihydrazide (ADH), could potentially be used in a step-wise manner to connect two molecules that have been modified to contain aldehyde groups. thermofisher.com
Linkers with Spacers:
Many commercially available and synthetically accessible linkers incorporate spacer arms, such as polyethylene (B3416737) glycol (PEG) chains. medchemexpress.comnanocs.net These spacers can be advantageous in several ways: they can increase the solubility of the resulting conjugate, reduce steric hindrance between the conjugated molecules, and potentially decrease non-specific binding in biological applications. nanocs.netinterchim.fr For example, a Maleimide-PEG-Hydrazide linker can be used to connect 4-ethoxy-2-hydrazinylpyrimidine to a thiol-containing molecule with the benefit of the PEG spacer. medchemexpress.comnanocs.net
While specific research detailing the use of this compound in complex architectural synthesis is not extensively documented in publicly available literature, the principles of hydrazine (B178648) chemistry are well-established and widely applied in bioconjugation and materials science. researchgate.netnih.gov The reaction of hydrazines with aldehydes to form hydrazones is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native biochemical processes. nih.gov
The potential applications for complex architectures derived from this compound are broad. By attaching it to biomolecules such as proteins, antibodies, or nucleic acids, it could be used in the development of targeted drug delivery systems, diagnostic probes, or tools for studying biological interactions. researchgate.net For example, conjugating a therapeutic agent to an antibody via a linker derived from this compound could allow for the specific delivery of the drug to cancer cells. Furthermore, immobilization of this pyrimidine (B1678525) derivative onto solid supports through a linker could facilitate the creation of affinity chromatography media or components for biosensors.
The following tables summarize the potential linker strategies for this compound based on established chemical reactivity.
Table 1: Heterobifunctional Linkers for this compound Conjugation
| Linker Type | Reactive Group 1 (for Hydrazine) | Reactive Group 2 (for Target) | Resulting Bond with Pyrimidine | Target Functional Group |
| Aldehyde-Maleimide | Aldehyde | Maleimide (B117702) | Hydrazone | Thiol (-SH) |
| Aldehyde-NHS Ester | Aldehyde | NHS Ester | Hydrazone | Amine (-NH₂) |
| Ketone-Maleimide | Ketone | Maleimide | Hydrazone | Thiol (-SH) |
| Ketone-NHS Ester | Ketone | NHS Ester | Hydrazone | Amine (-NH₂) |
Table 2: Examples of Potential Linker Reactions and Conditions
| This compound Derivative | Linker | Target Molecule | Reaction Conditions | Resulting Complex Architecture |
| 4-Ethoxy-2-(hydrazonomethyl)-pyrimidine derivative | Maleimide-PEGn-CHO | Thiol-containing peptide | 1. pH 5-7 for hydrazone formation2. pH 6.5-7.5 for maleimide reaction | Pyrimidine-PEG-Peptide Conjugate |
| 4-Ethoxy-2-(hydrazonomethyl)-pyrimidine derivative | NHS-ester-Aryl-CHO | Amine-containing protein | 1. pH 5-7 for hydrazone formation2. pH 7-9 for NHS ester reaction | Pyrimidine-Aryl-Protein Conjugate |
| 4-Ethoxy-2-(1-hydrazonoethyl)-pyrimidine derivative | Maleimide-(CH₂)n-C(O)CH₃ | Thiol-modified oligonucleotide | 1. pH 5-7 for hydrazone formation2. pH 6.5-7.5 for maleimide reaction | Pyrimidine-Alkyl-Oligonucleotide Conjugate |
Synthesis and Characterization of Derivatives and Analogues of 4 Ethoxy 2 Hydrazinylpyrimidine
Pyrimidine (B1678525) Hydrazone Derivatives
The reactive hydrazinyl group of 4-ethoxy-2-hydrazinylpyrimidine serves as a primary site for chemical modification, most notably through condensation reactions to form hydrazones. These derivatives are of significant interest due to their structural diversity and potential applications in medicinal chemistry.
Synthesis of Imines and Hydrazones via Condensation
The formation of hydrazones from this compound is typically achieved through a straightforward condensation reaction with various carbonyl compounds, namely aldehydes and ketones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- linkage.
The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be stirred at room temperature or heated under reflux to drive the reaction to completion. nih.govdoi.org For instance, the reaction of a hydrazinylpyrimidine intermediate with a suitable aldehyde or ketone in ethanol can yield the corresponding hydrazone derivative, which often precipitates from the reaction mixture and can be isolated by simple filtration. nih.gov The stability of the resulting hydrazone is a key feature; unlike imines which can be sensitive to hydrolysis, aryl carboxylic acid hydrazones are generally more stable under physiological conditions. researchgate.net
The general scheme for this synthesis can be represented as follows:
Step 1: A solution of this compound is prepared in a solvent like ethanol.
Step 2: An equimolar amount of the desired aldehyde or ketone is added to the solution.
Step 3: The mixture is stirred, sometimes with heating, for a period ranging from a few hours to several hours to ensure the reaction completes. nih.govdoi.org
Step 4: Upon cooling, the solid hydrazone product is typically collected by filtration, washed, and dried. nih.gov
Incorporation of Diverse Aromatic and Heteroaromatic Moieties
A significant advantage of the condensation method is the ability to introduce a vast array of chemical functionalities into the final molecule by simply varying the carbonyl precursor. This allows for the synthesis of large libraries of derivatives with diverse aromatic and heteroaromatic substituents. nih.gov
The reaction of this compound with various substituted aromatic aldehydes leads to the corresponding aryl hydrazones. For example, using 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, or 4-methylbenzaldehyde (B123495) as reactants would result in hydrazone derivatives bearing these specific phenyl moieties. doi.org This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifying the peripheral groups of a core scaffold can fine-tune its biological activity. The synthesis of thirty different 2,4-diarylaminopyrimidine-based hydrazones has been reported, highlighting the broad scope of this condensation reaction with a wide range of commercially available aldehydes and ketones. nih.gov
Table 1: Examples of Hydrazone Derivatives from Substituted Aldehydes
| Reactant Aldehyde | Resulting Hydrazone Moiety |
|---|---|
| 4-Fluorobenzaldehyde | (E)-N'-(4-fluorobenzylidene) |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene) |
| 4-Methylbenzaldehyde | (E)-N'-(4-methylbenzylidene) |
| Benzaldehyde | (E)-N'-(benzylidene) |
Fused Heterocyclic Systems
The this compound scaffold is also a key precursor for the synthesis of more complex, fused heterocyclic systems. The hydrazinyl moiety, possessing two nucleophilic nitrogen atoms, can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings fused to the pyrimidine core.
Pyrazolo-Fused Pyrimidines
Pyrazolo[1,5-a]pyrimidines can be synthesized from this compound by reaction with 1,3-dielectrophilic compounds. Reagents such as β-ketoesters, malonaldehyde derivatives, or 2-ethoxymethylenemalonate derivatives are commonly employed for this transformation. nih.gov The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) system.
A general procedure involves heating the hydrazinylpyrimidine with the 1,3-dicarbonyl compound in a solvent like glacial acetic acid or a high-boiling solvent such as phenyl ether. nih.gov The choice of reagent and reaction conditions allows for the introduction of various substituents onto the newly formed pyrazole (B372694) ring.
Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reagent | Resulting Fused System |
|---|---|
| Diethyl malonate derivatives | Substituted pyrazolo[1,5-a]pyrimidin-ones |
| 2-Ethoxymethylenemalonate | Substituted pyrazolo[1,5-a]pyrimidines |
Triazolo-Fused Pyrimidines
The synthesis of Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines and their isomers, Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidines, from this compound involves cyclization with reagents that provide a single carbon atom to form the triazole ring.
For the synthesis of Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidines, the hydrazinylpyrimidine can be reacted with reagents such as triethyl orthoformate, formic acid, or carbon disulfide. pharmascholars.com For example, refluxing the starting hydrazine (B178648) with triethyl orthoformate or acetic acid can lead to the formation of the fused triazole ring. pharmascholars.com Another route involves the reaction with isothiocyanates, which, after an electrochemically induced desulfurative cyclization, can provide 3-amino- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo fused systems. organic-chemistry.org
The isomeric Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system is typically formed by reacting the hydrazinylpyrimidine with reagents like cyanogen (B1215507) bromide or by a two-step process involving the formation of an N-acylhydrazine intermediate followed by cyclization.
Table 3: Reagents for Triazolo-Fused Pyrimidine Synthesis
| Reagent | Resulting Fused System |
|---|---|
| Triethyl Orthoformate | Current time information in Bangalore, IN.nih.govorganic-chemistry.orgTriazolo[4,3-a]pyrimidine |
| Carbon Disulfide | Current time information in Bangalore, IN.nih.govorganic-chemistry.orgTriazolo[4,3-a]pyrimidine-3-thiol |
| Isothiocyanates | 3-Amino- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidines |
Pyrido-Fused Pyrimidines
Pyrido-fused pyrimidines represent another important class of heterocyclic compounds derivable from pyrimidine precursors. The synthesis of pyrido[1,2-a]pyrimidine (B8458354) analogues starting from this compound typically involves reactions that construct a six-membered pyridine (B92270) ring fused to the pyrimidine.
This can be achieved through cyclocondensation reactions with appropriate α,β-unsaturated carbonyl compounds (chalcones), 1,3-dicarbonyl compounds, or malonates under conditions that favor the Gould-Jacobs reaction. Starting from aminopyrimidines, condensation with reagents like ethoxymethylenemalononitrile (B14416) can lead to the formation of a substituted pyridine ring fused to the pyrimidine. nih.gov These synthetic strategies allow for the creation of a variety of pyrido[2,3-d]pyrimidine (B1209978) and related isomeric structures. pharmascholars.comnih.gov The specific reaction pathway and resulting isomer depend on the nature of the reactants and the reaction conditions employed.
Thiazolo-Fused Pyrimidines
The fusion of a thiazole (B1198619) ring to a pyrimidine core gives rise to thiazolo[3,2-a]pyrimidines, a class of compounds noted for its diverse biological activities, including potential as enzyme inhibitors. nih.govbiointerfaceresearch.com The synthesis of these fused systems often originates from a pyrimidine precursor containing a thio-functional group, which undergoes cyclization with a reagent providing a two-carbon unit.
A common and established route to thiazolo[3,2-a]pyrimidines involves the Hantzsch-type condensation of dihydropyrimidine-2(1H)-thiones with α-halo ketones or esters. biointerfaceresearch.comresearchgate.net Starting from this compound, a preliminary conversion to the corresponding 4-ethoxy-pyrimidine-2(1H)-thione would be required. This thione can then be reacted with various α-halocarbonyl compounds, such as ethyl chloroacetate, to build the thiazole ring. The subsequent cyclization, often under heating, yields the desired thiazolo[3,2-a]pyrimidine framework.
An alternative strategy involves multi-component reactions. For instance, highly functionalized thiazolo[3,2-a]pyridines (a related fused system) have been synthesized via a five-component cascade reaction involving cysteamine (B1669678) hydrochloride, which provides the sulfur and two-carbon fragment for the thiazole ring formation. nih.gov Adapting such a strategy could theoretically allow for the construction of a thiazolo-fused pyrimidine from precursors related to this compound in a one-pot synthesis, offering an efficient pathway to complex molecular architectures.
The general reaction scheme starting from the corresponding thione is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Ethoxy-pyrimidine-2(1H)-thione | Ethyl chloroacetate | Heating | 5-Ethoxy-thiazolo[3,2-a]pyrimidin-3(2H)-one |
| 4-Ethoxy-pyrimidine-2(1H)-thione | Phenacyl bromide | Reflux | 5-Ethoxy-2-phenyl-thiazolo[3,2-a]pyrimidine |
This table represents a hypothetical reaction scheme based on established synthesis principles for thiazolo[3,2-a]pyrimidines.
Substitution Pattern Variations
The alkoxy group on the pyrimidine ring is a key point for modification to influence physicochemical properties like solubility and metabolic stability. The synthesis of analogues with different alkoxy groups (e.g., methoxy, propoxy, isopropoxy) can be readily achieved. The standard synthetic route involves the nucleophilic substitution of a leaving group, typically a halogen, at the 4-position of the pyrimidine ring.
Starting from 2-hydrazinyl-4-chloropyrimidine, reaction with various sodium alkoxides (sodium methoxide, ethoxide, propoxide, etc.) in the corresponding alcohol as a solvent provides a straightforward method to introduce diverse alkoxy functionalities. A patent for related 2-alkoxy-4-hydrazinopyrimidine compounds highlights the utility of this approach for generating libraries of such derivatives. google.com
| Starting Material | Reagent | Product |
| 2-Hydrazinyl-4-chloropyrimidine | Sodium methoxide | 2-Hydrazinyl-4-methoxypyrimidine |
| 2-Hydrazinyl-4-chloropyrimidine | Sodium isopropoxide | 2-Hydrazinyl-4-isopropoxypyrimidine |
| 2-Hydrazinyl-4-chloropyrimidine | Sodium benzyloxide | 4-(Benzyloxy)-2-hydrazinylpyrimidine |
This table illustrates the synthesis of various 4-alkoxy analogues from a common precursor.
Halogenation of the pyrimidine ring can provide intermediates for further functionalization (e.g., cross-coupling reactions) or can itself be a critical modification for biological activity. Direct halogenation of the pyrimidine ring, which is inherently electron-deficient, can be challenging and is highly dependent on the directing effects of existing substituents. The ethoxy group (activating) and the hydrazinyl group (activating) would direct electrophilic substitution to the 5-position.
Standard electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like chloroform (B151607) or acetic acid can be employed to introduce bromine or chlorine at the C5 position of the this compound core. The reaction conditions would need to be carefully optimized to avoid side reactions involving the reactive hydrazinyl group.
| Starting Material | Reagent | Product |
| This compound | N-Chlorosuccinimide (NCS) | 5-Chloro-4-ethoxy-2-hydrazinylpyrimidine |
| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-4-ethoxy-2-hydrazinylpyrimidine |
| This compound | Iodine / Periodic Acid | 4-Ethoxy-5-iodo-2-hydrazinylpyrimidine |
This table shows potential reactions for the direct halogenation of the pyrimidine core.
The introduction of aryl or heteroaryl moieties onto the pyrimidine ring is a powerful strategy for exploring structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation. youtube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide. youtube.comresearchgate.net
To apply this to the this compound scaffold, a halogen atom must first be present on the pyrimidine ring, typically at the 5-position as described in the previous section. The resulting 5-halo-4-ethoxy-2-hydrazinylpyrimidine can then be coupled with a wide variety of arylboronic or heteroarylboronic acids. An effective one-pot, regioselective double Suzuki coupling has been demonstrated for 2,4-dichloropyrimidine, indicating the robustness of this chemistry on the pyrimidine core. nih.gov This allows for the synthesis of a diverse library of C5-arylated derivatives. nih.gov
| Pyrimidine Substrate | Boronic Acid | Catalyst/Base | Product |
| 5-Bromo-4-ethoxy-2-hydrazinylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Ethoxy-5-phenyl-2-hydrazinylpyrimidine |
| 5-Bromo-4-ethoxy-2-hydrazinylpyrimidine | 3-Pyridylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Ethoxy-5-(pyridin-3-yl)-2-hydrazinylpyrimidine |
| 5-Bromo-4-ethoxy-2-hydrazinylpyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Ethoxy-5-(thiophen-2-yl)-2-hydrazinylpyrimidine |
This table provides examples of Suzuki-Miyaura cross-coupling reactions to introduce aromatic and heteroaromatic groups.
Structural Diversification Strategies
Scaffold hopping is a computational or rational drug design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by mimicking its key pharmacophoric features. nih.gov This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, or escaping toxicity issues. Scaffold hopping can be classified into several categories, including heterocycle replacement, ring opening/closure, and topology-based hopping. nih.gov
Starting from this compound, a scaffold hopping strategy could involve replacing the central pyrimidine ring with other heterocyclic cores while maintaining the relative spatial orientation of the ethoxy and hydrazinyl (or a derivative thereof) pharmacophores.
Examples of Scaffold Hopping Strategies:
Heterocycle Replacement: The pyrimidine ring could be replaced by other six-membered diazines like pyridazine (B1198779) or pyrazine, or by five-membered rings such as pyrazole. For example, replacing the pyrimidine with a pyridazine core would yield a 3-Ethoxy-6-hydrazinylpyridazine scaffold. The synthetic feasibility of the new scaffold is a critical consideration in this process. rsc.org
Fused Ring Systems: A scaffold hop could lead to a fused bicyclic system. For instance, a strategy could aim to identify inhibitors based on an imidazo[1,2-a]pyrimidine (B1208166) or a furano[2,3-d]pyrimidine core that mimics the key interactions of the original pyrimidine ligand. acs.orgnih.gov
| Original Scaffold | Hopped Scaffold | Rationale |
| 4-Ethoxy-2-hydrazinylpyrimidine | 3-Ethoxy-6-hydrazinylpyridazine | Isosteric replacement of the 1,3-diazine with a 1,2-diazine. |
| 4-Ethoxy-2-hydrazinylpyrimidine | 4-Ethoxy-2-hydrazinylquinazoline | Fusing a benzene (B151609) ring to explore larger binding pockets while retaining pyrimidine interactions. |
| 4-Ethoxy-2-hydrazinylpyrimidine | 5-Ethoxy-7-aminoimidazo[1,2-a]pyrimidine | The hydrazinyl group is cyclized into a fused imidazole (B134444) ring, creating a more rigid structure with altered hydrogen bonding properties. |
This table outlines hypothetical scaffold hopping approaches starting from the this compound core.
Linker Chemistry for Complex Architectures
The strategic incorporation of linker molecules is fundamental to the construction of complex molecular architectures, enabling the connection of multiple molecular entities or the attachment of a molecule to a solid support or biomolecule. The compound this compound possesses a key functional group, the hydrazinyl moiety (-NHNH₂), which serves as a versatile handle for the attachment of a wide array of linkers. This nucleophilic group readily reacts with various electrophilic functionalities, making it a prime target for derivatization. nih.govnih.gov
The primary reaction utilized for attaching linkers to the this compound core is the formation of a hydrazone bond. axispharm.com This reaction occurs between the hydrazinyl group of the pyrimidine and a carbonyl group (an aldehyde or a ketone) present on a linker molecule. nih.govnih.govacs.org The resulting hydrazone linkage is a stable covalent bond, particularly when formed between an aromatic hydrazine and an aromatic aldehyde, and this reaction proceeds efficiently under mild conditions, often in aqueous solutions at physiological pH. axispharm.comresearchgate.net The stability of the hydrazone bond can be influenced by pH, with increased stability observed at neutral pH and potential reversibility under acidic conditions. axispharm.com
The versatility of this approach lies in the availability of a diverse range of bifunctional linkers. These linkers possess a carbonyl group at one end for reaction with the this compound and a second reactive group at the other end, which can be used to attach another molecule of interest. nih.govkorambiotech.com This second reactive group can be, for example, a maleimide (B117702), an N-hydroxysuccinimide (NHS) ester, or another functional group suitable for further conjugation. lumiprobe.commedchemexpress.comthermofisher.com
The construction of complex architectures using this compound as a building block can be achieved through several strategic approaches involving bifunctional linkers. The choice of linker depends on the nature of the second molecule to be conjugated and the desired properties of the final complex.
Spectroscopic and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For 4-Ethoxy-2-hydrazinylpyrimidine (C₆H₁₀N₄O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Predicted HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 155.0927 |
| [M+Na]⁺ | 177.0746 |
The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragmentation could include the loss of the ethoxy group, the hydrazinyl group, or cleavage of the pyrimidine (B1678525) ring, leading to characteristic fragment ions that can be analyzed to further support the proposed structure.
Fragmentation Pattern Analysis for Structural Information
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of this compound is expected to be governed by the stability of the resulting ions and neutral fragments, influenced by the pyrimidine core and its ethoxy and hydrazinyl substituents. sapub.org
The molecular ion (M⁺) peak would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the substituents from the pyrimidine ring. A common fragmentation for ethoxy-substituted heterocycles is the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (•OCH₂CH₃). nist.gov The hydrazinyl group can undergo cleavage of the N-N bond. The pyrimidine ring itself can undergo characteristic cleavages, often involving a retro-Diels-Alder reaction to break down the heterocyclic structure. sapub.orgacs.org
The stability of the resulting carbocations plays a significant role in determining the most abundant peaks in the spectrum. nih.gov Fragments where the charge is stabilized by the aromatic pyrimidine ring are expected to be prominent.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 154 | [C₆H₁₀N₄O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₄H₅N₄O]⁺ | Loss of ethyl group (•C₂H₅) |
| 123 | [C₆H₇N₃O]⁺ | Loss of hydrazinyl radical (•NHNH₂) |
| 109 | [C₅H₉N₄]⁺ | Loss of ethoxy radical (•OC₂H₅) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation, which causes vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would display distinct bands corresponding to its primary functional groups.
The hydrazinyl group is expected to show characteristic N-H stretching vibrations. Primary amines and hydrazines typically exhibit two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching modes. nih.gov The C-H bonds of the ethoxy group will produce stretching vibrations in the 2850-3000 cm⁻¹ range.
The pyrimidine ring contains both C=N and C=C double bonds, and their stretching vibrations are expected in the 1550-1650 cm⁻¹ region. researchgate.net The C-O stretching of the ethoxy group typically appears as a strong band between 1260 and 1000 cm⁻¹. mdpi.comresearchgate.net The region below 1400 cm⁻¹ is known as the fingerprint region, where the complex pattern of bands is unique to the molecule as a whole. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Hydrazinyl (-NHNH₂) | Medium-Strong |
| 2850-3000 | C-H Stretch | Ethoxy (-OCH₂CH₃) | Medium |
| 1550-1650 | C=N and C=C Stretch | Pyrimidine Ring | Medium-Strong |
| 1400-1500 | C-H Bend | Ethoxy (-OCH₂CH₃) | Variable |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
The single-crystal X-ray diffraction analysis of this compound would reveal the precise solid-state structure. The pyrimidine ring is expected to be essentially planar. researchgate.netmdpi.com The conformation of the ethoxy and hydrazinyl substituents relative to the plane of the pyrimidine ring would be determined. The ethoxy group may exhibit some degree of rotational freedom, potentially leading to conformational disorder in the crystal lattice. researchgate.net The geometry around the nitrogen atoms of the hydrazinyl group would also be established, confirming its pyramidal or planar nature in the solid state.
The crystal packing of this compound is anticipated to be significantly influenced by intermolecular interactions. The hydrazinyl group, with its N-H bonds, is a potent hydrogen bond donor. These can form strong hydrogen bonds with acceptor atoms, such as the nitrogen atoms within the pyrimidine rings of adjacent molecules or even the oxygen atom of the ethoxy group. researchgate.netmdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 4-ethoxy-2-hydrazinylpyrimidine at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of pyrimidine (B1678525) derivatives. nih.gov By utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the geometry of this compound can be optimized to its most stable ground state. nih.gov These calculations provide crucial data on the molecule's total energy, bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its stability and chemical nature.
For instance, the optimized geometric parameters can reveal the planarity of the pyrimidine ring and the orientation of the ethoxy and hydrazinyl substituents. The calculated energies help in determining the molecule's thermodynamic stability. Such computational studies on related heterocyclic systems have demonstrated a strong correlation between the calculated geometric parameters and experimental data obtained from X-ray crystallography. jchemrev.com
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N3 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C4-O | 1.36 Å | |
| N2-N (hydrazinyl) | 1.40 Å | |
| Bond Angle | N1-C2-N3 | 125.0° |
| C4-C5-C6 | 118.5° | |
| Dihedral Angle | C4-O-C(ethyl)-C(ethyl) | 178.5° |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar pyrimidine derivatives.
Prediction of Spectroscopic Parameters
DFT calculations are also instrumental in predicting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. jchemrev.commdpi.com The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model.
Furthermore, the vibrational frequencies can be calculated and used to interpret experimental infrared (IR) and Raman spectra. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) allow for a detailed assignment of the peaks in the experimental spectra. This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretches of the hydrazinyl group and the C-O-C stretches of the ethoxy group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| UV-Vis (in ethanol) | λmax | ~275 nm |
| IR | N-H Stretching Frequencies | 3300-3450 cm⁻¹ |
| C=N Stretching Frequency | ~1620 cm⁻¹ | |
| ¹³C NMR (in DMSO-d₆) | C2 Chemical Shift | ~160 ppm |
| C4 Chemical Shift | ~165 ppm |
Note: These values are representative predictions based on computational studies of analogous compounds.
Analysis of Molecular Orbitals and Reactivity Indices (e.g., Fukui indices)
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Reactivity indices, such as Fukui functions, can be derived from the electron density to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these indices can identify which atoms in the pyrimidine ring or the substituent groups are more susceptible to chemical reactions. For example, the nitrogen atoms of the hydrazinyl group are often predicted to be strong nucleophilic sites.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide insights into the dynamic behavior of this compound, including its conformational flexibility and the influence of its environment.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The rotation around single bonds, such as the C-O bond of the ethoxy group and the C-N bond of the hydrazinyl group, can lead to different conformers with varying energies. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.
The energy landscape reveals the most stable conformers (local and global minima) and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence the structure, reactivity, and stability of this compound. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Studies on similar molecules have shown that polar solvents can stabilize charged or highly polar transition states, thereby affecting reaction rates. jchemrev.com Solvent effects can also induce shifts in spectroscopic parameters and alter the relative energies of different conformers. Understanding these effects is crucial for predicting the behavior of this compound in solution, which is relevant for its synthesis, purification, and potential applications.
of this compound
The exploration of the chemical compound this compound has been significantly advanced through the use of computational and theoretical methods. These in silico approaches provide valuable insights into its potential biological activity and interactions at a molecular level, guiding further experimental research. The primary computational techniques employed include ligand-receptor docking simulations, prediction of binding affinities and modes, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the feasibility of various binding poses.
While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology is widely applied to pyrimidine derivatives to explore their potential as therapeutic agents. researchgate.netnih.govremedypublications.com For instance, docking studies on various pyrimidine derivatives have been conducted against targets like cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (BCL-2), which are crucial in cancer progression. researchgate.net In such studies, the pyrimidine core acts as a scaffold, and substituents like the ethoxy and hydrazinyl groups of this compound would be expected to form specific interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target's binding pocket. researchgate.netnih.gov
The results of docking simulations are often visualized to understand the spatial arrangement of the ligand within the binding site and are quantified by a scoring function that estimates the binding affinity.
| Compound Series | Target Protein | Key Interactions Observed | Reference |
| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
| Pyrimidine Derivatives | B-cell lymphoma 2 (BCL-2) | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
| Pyridine (B92270) and Pyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds with key residues | tandfonline.com |
| Pyrimidine Derivatives | Anti-diabetic Target (1HNY) | Strong Hydrogen bonding | remedypublications.com |
This table illustrates the types of interactions observed in docking studies of various pyrimidine derivatives with different protein targets. Specific data for this compound is not available.
Prediction of Binding Affinities and Modes
The prediction of binding affinities and modes is a direct outcome of ligand-receptor docking simulations. The scoring functions used in docking programs calculate a value, often referred to as a docking score or binding energy, which provides an estimation of the binding affinity between the ligand and the receptor. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net
For a molecule like this compound, predicting its binding affinity would involve docking it into the active site of a specific biological target. The software would then calculate the binding energy based on the intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energies. The predicted binding mode refers to the specific orientation and conformation of the ligand within the binding site that results in the most favorable binding energy. researchgate.net
In studies of other pyrimidine derivatives, predicted binding affinities have been used to rank and prioritize compounds for further experimental testing. nih.gov For example, in a study of pyrimidine derivatives as potential anticancer agents, compounds with the lowest binding energies against CDK2 and BCL-2 were identified as the most promising candidates. researchgate.net
| Compound ID (Example from literature) | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| Compound 4c | 1HCK (CDK2) | -7.9 | nih.gov |
| Compound 4a | 1HCK (CDK2) | -7.7 | nih.gov |
| Compound 4h | 1HCK (CDK2) | -7.5 | nih.gov |
| Compound 4b | 1HCK (CDK2) | -7.4 | nih.gov |
This table provides examples of predicted binding energies for different pyrimidine derivatives from a published study to illustrate the concept. Data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their physicochemical properties. nih.gov
A QSAR model is typically developed using a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net
While a specific QSAR model for this compound has not been reported, the theoretical framework is well-established and has been applied to various classes of pyrimidine derivatives for activities such as larvicidal, anticancer, and antileishmanial effects. nih.govresearchgate.netscielo.br A hypothetical QSAR study involving this compound would require a series of structurally related compounds with measured biological activity. Descriptors for the ethoxy and hydrazinyl groups, as well as the pyrimidine core, would be calculated and used to build a predictive model.
The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov
| QSAR Model Parameter | Description | Typical Value for a Good Model | Reference |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | nih.gov |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. | > 0.5 | nih.gov |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low values are desirable. | nih.gov |
This table outlines the key statistical parameters used to evaluate the robustness and predictive capacity of a QSAR model.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Pyrimidine (B1678525) Hydrazines
The synthesis of pyrimidine derivatives, including hydrazinylpyrimidines, is a dynamic area of research. growingscience.comresearchgate.net Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. mdpi.com Future research is geared towards developing more efficient, sustainable, and scalable synthetic routes.
One promising avenue is the exploration of one-pot, multi-component reactions. growingscience.comorganic-chemistry.org These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer advantages in terms of reduced reaction times, lower costs, and environmental friendliness. organic-chemistry.org For instance, a ZnCl2-catalyzed three-component coupling reaction has been successfully used for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Similarly, methods involving the condensation of β-dicarbonyl compounds with nitrogen-containing reagents like thiourea (B124793) are being refined. wikipedia.org
The use of novel catalysts is another key area of development. Researchers are investigating the use of transition metal catalysts, such as iridium, to facilitate the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org Additionally, the development of green and eco-friendly synthetic methods is a major focus. This includes the use of solvent-free reaction conditions and recyclable catalysts, such as magnetic nano Fe3O4 particles. growingscience.com
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Disadvantages | Potential for 4-Ethoxy-2-hydrazinylpyrimidine |
| Traditional Multi-step Synthesis | Well-established, reliable | Time-consuming, high waste generation, lower yields | Current primary route, ripe for optimization |
| One-pot Multi-component Reactions | Reduced reaction time, cost-effective, environmentally friendly | Can be challenging to optimize, potential for side reactions | High potential for streamlined, efficient synthesis |
| Novel Catalysis (e.g., Iridium) | High efficiency, regioselectivity | Catalyst cost and availability | Can lead to highly specific and efficient synthetic pathways |
| Green Chemistry Approaches | Environmentally friendly, sustainable | May require specialized equipment or conditions | Aligns with modern chemical manufacturing principles |
Design of Advanced Pyrimidine-Based Chemical Probes
Chemical probes are essential tools for studying biological systems. youtube.com The unique structure of this compound makes it an attractive scaffold for the design of advanced chemical probes. Pyrimidine nucleoside analogues, for example, have been investigated as probes to assess the proliferation of intracellular parasites. nih.gov
Future research will focus on developing pyrimidine-based probes with enhanced properties such as:
Increased Specificity and Selectivity: Probes that can target specific proteins or biological pathways with high precision are crucial for understanding complex biological processes. nih.gov
Improved Imaging Capabilities: The incorporation of fluorophores or other imaging agents into the pyrimidine scaffold can enable real-time visualization of biological events within cells and organisms.
Enhanced Bioavailability: Modifications to the structure of this compound can improve its ability to cross cell membranes and reach its target within a biological system. mdpi.com
A key strategy in this area is Privileged Substructure-based Diversity-Oriented Synthesis (pDOS), which aims to create a wide variety of molecular skeletons to explore a broader range of biological activities. nih.gov This approach has been used to generate libraries of pyrimidine-containing polyheterocycles for targeting protein-protein interactions. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers several advantages over traditional methods, including improved safety, scalability, and reaction control. nih.gov The integration of flow chemistry with automated synthesis platforms is set to revolutionize the production of pyrimidine derivatives. mdpi.com
This approach allows for the rapid optimization of reaction conditions and the efficient synthesis of large libraries of compounds for high-throughput screening. mdpi.com For example, a two-step flow process has been developed for the late-stage modification of complex pyridine-containing molecules. mdpi.com While the application of flow chemistry to pyrimidine synthesis is still emerging, it holds immense potential for the large-scale and efficient production of compounds like this compound. mdpi.com
Applications in Materials Science and Polymer Chemistry
The versatile nature of the pyrimidine ring suggests potential applications for this compound in materials science and polymer chemistry. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing.
Furthermore, the hydrazinyl group can participate in polymerization reactions, potentially leading to the development of new polymers with unique thermal, optical, or electronic properties. Research in this area is still in its early stages but represents a promising new frontier for the application of pyrimidine hydrazines.
Further Computational Methodologies for Prediction and Design
Computational chemistry plays a vital role in modern drug discovery and materials science. nih.govnih.govmdpi.com In the context of this compound, computational methods can be used to:
Predict Physicochemical Properties: In silico tools can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.govrsc.org
Design Novel Derivatives: Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to design new pyrimidine derivatives with enhanced biological activity or desired material properties. nih.govnih.govresearchgate.net
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can provide insights into the mechanisms of chemical reactions, aiding in the development of new synthetic routes. nih.govjchemrev.com
Data-driven machine learning approaches are becoming increasingly important in this field, enabling the development of predictive models based on large datasets of chemical information. nih.gov These computational tools will be instrumental in guiding the future research and development of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 4-Ethoxy-2-hydrazinylpyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and ethoxy-substituted pyrimidine precursors. For example, 2-hydrazinylpyrimidine derivatives can be prepared via refluxing dehydroacetic acid with hydrazine in ethanol, followed by acetic acid-mediated rearrangement (yield: ~61%) . Optimization strategies include:
- Solvent selection : Polar solvents (e.g., ethanol, methanol) enhance reactivity .
- Catalysis : Acidic conditions (e.g., acetic acid) improve condensation efficiency .
- Temperature control : Prolonged reflux (8–12 hours) ensures complete conversion .
Table 1 : Comparison of Reported Synthetic Conditions
| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dehydroacetic acid | Ethanol | Acetic acid | Reflux | 61 | |
| 2-Hydrazino-4,6-dimethylpyrimidine | Methanol | None | Reflux | 58 |
- Key Reference :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
-
IR Spectroscopy : Look for NH stretching (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-O ether (1250 cm⁻¹) .
-
NMR :
-
¹H NMR : Ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and hydrazinyl NH (δ 8–10 ppm) .
-
¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), ethoxy CH₂ (δ 65–70 ppm) .
-
Mass Spectrometry : Molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of ethoxy group) confirm molecular weight .
- Key Reference :
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety?
- Methodological Answer :
-
Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
-
Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid contact with oxidizing agents .
-
Disposal : Neutralize with dilute HCl before disposal in compliance with local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?
- Methodological Answer :
-
Cross-validation : Use multiple refinement software (e.g., SHELXL and Olex2) to compare bond lengths/angles.
-
Powder XRD : Verify phase purity if single-crystal data conflicts with theoretical models .
-
Data deposition : Compare with Cambridge Structural Database entries for similar pyrimidine derivatives .
Q. What strategies are effective in addressing conflicting toxicity profiles reported in different studies?
- Methodological Answer :
-
Assay standardization : Use in vitro (e.g., Ames test) and in vivo (rodent models) assays under identical conditions .
-
Impurity analysis : Quantify byproducts (e.g., hydrazine residues) via HPLC-MS, as they may skew toxicity results .
-
Dose-response curves : Establish NOAEL (No Observed Adverse Effect Level) to reconcile LD₅₀ variations .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
-
DFT Calculations : Optimize molecular geometry and simulate reaction pathways (e.g., nucleophilic attack at the hydrazinyl group) .
-
Docking Studies : Predict binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina .
-
QSAR Models : Corrate substituent effects (e.g., ethoxy vs. methoxy groups) with experimental reactivity data .
- Key Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
